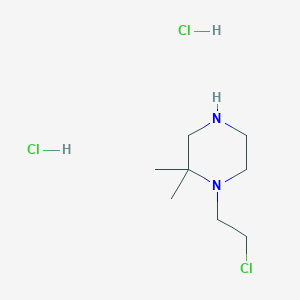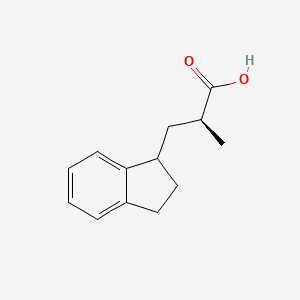
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane moiety, which can be derived from commercially available starting materials.
Functional Group Introduction:
Stereochemistry Control: The (2S) configuration is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different analogs.
Substitution: Substitution reactions can introduce different substituents onto the indane moiety, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indane moiety may play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target molecules.
相似化合物的比较
Indane-2-carboxylic acid: Shares the indane moiety but differs in the position of the carboxylic acid group.
2-Methyl-3-phenylpropanoic acid: Similar in having a phenylpropanoic acid structure but lacks the indane moiety.
Uniqueness: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both the indane moiety and the carboxylic acid group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOQBUIYJKDEB-FTNKSUMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
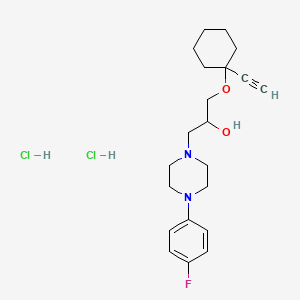
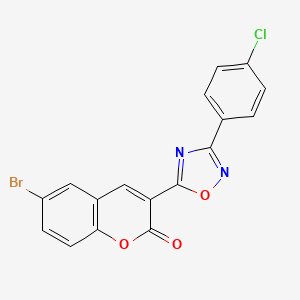







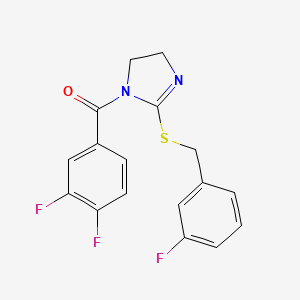
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
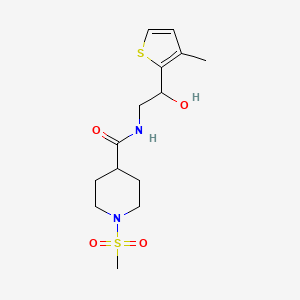
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
